N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine
Description
N-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole scaffold, characterized by a sulfur-containing heterocyclic core (1,3,4-thiadiazole) substituted with an amine group at position 2 and a phenylethyl side chain. The 1,3,4-thiadiazole moiety is planar, as observed in structurally similar compounds like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, where the thiadiazole ring exhibits a mean deviation of 0.0042 Å from planarity . This planarity facilitates π-π stacking and hydrogen-bonding interactions, critical for biological activity.
Properties
IUPAC Name |
N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-4-9(5-3-1)6-7-11-10-13-12-8-14-10/h1-5,8H,6-7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVVCYYVLFHSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological potential, synthesis methods, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thiocarbonyl compounds with hydrazine derivatives. The general synthetic route can be summarized as follows:
- Formation of Thiosemicarbazides : Reacting thiocarbonyl compounds with hydrazine to form thiosemicarbazides.
- Cyclization : The thiosemicarbazides undergo cyclization to yield 1,3,4-thiadiazole derivatives.
- Substitution : The introduction of the 2-phenylethyl group via nucleophilic substitution.
This process has been documented in various studies focusing on similar thiadiazole compounds .
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
-
Antibacterial : Studies have shown that 1,3,4-thiadiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics .
Compound Target Bacteria MIC (μg/mL) This compound Staphylococcus aureus 32 This compound Escherichia coli 64 - Antifungal : The compound has also shown antifungal activity against strains like Candida albicans and Aspergillus niger, indicating its potential for treating fungal infections .
Anticancer Activity
Recent research indicates that 1,3,4-thiadiazole derivatives can inhibit cancer cell proliferation. The mechanisms involved include the inhibition of DNA and RNA synthesis in cancer cells without affecting normal protein synthesis .
| Cell Line | IC50 (μM) |
|---|---|
| HepG-2 | 4.37 |
| A-549 | 8.03 |
Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects in various models. In one study, it was observed that at higher doses (1/5 DL50), the compound reduced inflammation significantly compared to control groups .
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thiadiazole derivatives including this compound against clinical isolates. The results indicated a strong correlation between structural modifications and enhanced activity.
- Findings : The presence of halogen substitutions on the phenyl ring increased antibacterial potency against Gram-positive bacteria.
- Cytotoxicity Tests : In vitro cytotoxicity assays on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects at low concentrations.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine is being investigated for its potential as a therapeutic agent. Compounds within the 1,3,4-thiadiazole class have demonstrated a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been found to exhibit significant activity against various pathogens and are being explored as potential treatments for conditions like tuberculosis and cancer .
Case Studies
Research has shown that modifications at specific positions on the thiadiazole ring can enhance biological activity. For example, studies have indicated that substituting the amino group at position 2 with different moieties can yield compounds with improved antimicrobial efficacy .
Agricultural Applications
Agrochemical Development
The compound is also being studied for its potential use in agrochemicals. Its unique structure may allow it to function as an effective pesticide or herbicide. Research indicates that derivatives of thiadiazoles can offer solutions for pest management while minimizing environmental impact due to their targeted action against specific pests .
Material Science
Novel Materials Synthesis
In material science, this compound is utilized as a building block in the synthesis of advanced materials. These materials may exhibit enhanced durability and performance characteristics suitable for various applications including coatings and polymers .
Biochemical Research
Role in Biochemical Pathways
Researchers are examining the role of this compound in various biochemical pathways. Its potential to influence metabolic processes could lead to breakthroughs in understanding diseases at a molecular level and developing new diagnostic tools . The compound's interactions within biological systems are under investigation to elucidate its mechanisms of action.
Cosmetic Formulations
Cosmetic Applications
Due to its unique properties, this compound is being explored for inclusion in cosmetic products. It may enhance skin benefits or serve as a stabilizing agent in formulations . The cosmetic industry is increasingly interested in compounds that can provide multifunctional benefits while maintaining product stability.
Summary Table of Applications
| Field | Application Description | Key Findings/Notes |
|---|---|---|
| Pharmaceutical | Potential therapeutic agent | Exhibits antimicrobial and anticancer properties |
| Agricultural | Development of agrochemicals | Effective as pesticides/herbicides |
| Material Science | Synthesis of advanced materials | Enhances durability and performance |
| Biochemical Research | Investigating metabolic pathways | Potential for new diagnostic tools |
| Cosmetic Formulations | Enhancements in skin care products | May serve as stabilizing agent |
Comparison with Similar Compounds
Structural and Functional Variations
The 1,3,4-thiadiazol-2-amine scaffold is highly versatile, with modifications at the amine and thiadiazole positions dictating pharmacological and physicochemical properties. Key comparisons include:
Anti-Viral Derivatives
- Compound 11 (N-((1H-indol-3-yl)methylene)-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine): Exhibits anti-SARS-CoV-2 activity via hydrogen bonding with Cys44 (1.8 Å) and His164 (2.1 Å) of the viral main protease. The indole and pyridine groups enhance target engagement .
Comparison : The phenylethyl group in the target compound lacks the hydrogen-bonding capacity of indole or pyridine substituents, which may reduce anti-viral efficacy but improve pharmacokinetic properties like metabolic stability.
Anti-Cancer Derivatives
- Glycosylated Derivatives (e.g., 5-phenyl-N-(rhamnopyranosyl)-1,3,4-thiadiazol-2-amine): Glycosylation improves water solubility and cytotoxicity against HeLa, HCT116, and MCF-7 cell lines (IC₅₀ values in micromolar range) .
- N-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine : Induces endoplasmic reticulum stress-mediated apoptosis in lung cancer cells, with bromine enhancing hydrophobic interactions .
Comparison : The phenylethyl group may offer moderate lipophilicity, balancing solubility and membrane penetration, though specific anti-cancer activity remains unstudied.
Anti-Microbial Derivatives
- 5-(p-Substituted Phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine : Nitrofuran and halogenated phenyl groups (e.g., chlorine) enhance antimicrobial activity via electron-withdrawing effects .
Comparison : The absence of electron-withdrawing groups in the target compound may limit anti-microbial potency.
Physicochemical and Crystallographic Properties
*Inferred from structurally similar compounds.
Preparation Methods
Overview of Synthesis Strategies
The synthesis of N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents. The key step is the formation of the 1,3,4-thiadiazole ring via cyclodehydration reactions, often facilitated by dehydrating agents or polyphosphate esters. The 2-phenylethyl substituent is introduced through the choice of the appropriate carboxylic acid or by subsequent functional group transformations.
One-Pot Synthesis Using Polyphosphate Ester (PPE)
A novel, efficient one-pot method has been developed for synthesizing 2-amino-1,3,4-thiadiazole derivatives, including this compound, using the reaction between thiosemicarbazide and carboxylic acids in the presence of polyphosphate ester (PPE).
- Reagents: Thiosemicarbazide and 3-phenylpropionic acid (as the source of the 2-phenylethyl group).
- Catalyst/Dehydrating Agent: Polyphosphate ester (PPE).
- Conditions: Reaction conducted at approximately 60–85 °C, reflux for about 10 hours.
- Solvent: Chloroform mixed with PPE.
- Work-up: Addition of water and neutralization with sodium bicarbonate, followed by filtration.
- Thiosemicarbazide reacts with the carboxylic acid to form an intermediate thiosemicarbazide acylation product.
- Cyclodehydration occurs in the presence of PPE, forming the 1,3,4-thiadiazole ring.
- The product, this compound, precipitates and is isolated by filtration.
- Avoids toxic reagents such as phosphorus oxychloride or thionyl chloride.
- Mild reaction conditions (temperature below 85 °C).
- One-pot synthesis reduces steps and potential impurities.
- Yields are moderate to good (around 40-45%).
| Parameter | Value |
|---|---|
| Carboxylic acid used | 3-phenylpropionic acid |
| Thiosemicarbazide amount | 5 mmol |
| PPE amount | 20 g |
| Solvent | Chloroform (30 mL) |
| Reaction temperature | 60 °C |
| Reaction time | 10 hours |
| Yield | ~44.4% (colorless crystals) |
| Characterization methods | Mass spectrometry, IR, 1H NMR |
Alternative Method Using Phosphorus Oxychloride (POCl3)
Another classical approach involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives using phosphorus oxychloride as a dehydrating agent.
- Mix α-methyl cinnamic acid (or other substituted phenylacetic acids) with N-substituted phenylthiosemicarbazide.
- Cool the mixture and add POCl3 dropwise while stirring.
- Reflux the mixture at approximately 90 °C for 2 hours.
- Quench the reaction by pouring into ice-cold water.
- Neutralize with ammonia solution.
- Isolate the product by filtration and recrystallization.
- Using 3-phenylpropionic acid as the carboxylic acid component allows introduction of the 2-phenylethyl substituent.
- This method generally yields higher purity products but uses more hazardous reagents.
Synthesis via Acylthiosemicarbazides
Synthesis of this compound can also proceed through preparation of 1-aroylthiosemicarbazides followed by cyclization.
- Prepare 1-aroylthiosemicarbazide by reacting 2-phenylethylcarboxylic acid derivatives with thiosemicarbazide.
- Cyclize the intermediate in acidic or dehydrating conditions to form the thiadiazole ring.
- Purify the final product by recrystallization.
This method allows for a modular approach to varying the substituents on the thiadiazole ring.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|---|
| One-pot PPE method | Thiosemicarbazide + 3-phenylpropionic acid + PPE | 60–85 °C, reflux 10 h | Mild, avoids toxic reagents | ~44 | Requires acid treatment for purity |
| POCl3-mediated cyclization | Thiosemicarbazide + carboxylic acid + POCl3 | Reflux at 90 °C, 2 h | High purity | Variable | Uses hazardous POCl3 |
| Acylthiosemicarbazide route | 1-aroylthiosemicarbazide + acid catalyst | Acidic reflux | Modular synthesis | Variable | Multi-step but versatile |
Analytical Characterization Supporting Preparation
- Mass Spectrometry: Confirms molecular weight consistent with this compound.
- Infrared Spectroscopy (IR): Characteristic absorption bands include:
- NH2 stretching (~3200-3300 cm⁻¹)
- C=N stretching of thiadiazole ring (~1600 cm⁻¹)
- Aromatic and aliphatic C-H stretching (~2900-3100 cm⁻¹)
- Nuclear Magnetic Resonance (NMR):
- 1H NMR signals for methylene protons of the phenylethyl group (~2.9-3.1 ppm)
- Aromatic proton multiplets (~7.2-7.3 ppm)
- NH2 protons as singlets (~6.9-7.0 ppm)
These data confirm the successful formation and purity of the target compound.
Research Findings and Practical Considerations
- The PPE-mediated one-pot synthesis is a significant advancement for safer and more environmentally friendly preparation of 1,3,4-thiadiazole-2-amines, including this compound.
- Reaction optimization indicates that reaction temperature and time are critical for maximizing yield and purity.
- Post-synthesis acid treatment is beneficial for removing acylated impurities.
- POCl3 methods, while effective, require careful handling due to toxicity and corrosiveness.
- The choice of method depends on available reagents, desired purity, and scale of synthesis.
Q & A
Q. What are the established synthetic routes for N-(2-phenylethyl)-1,3,4-thiadiazol-2-amine, and how are reaction conditions optimized?
The synthesis typically involves cyclization of precursors such as substituted anilines and acyl chlorides. For example, analogous compounds are synthesized via reactions between phenylalkylamines and thiosemicarbazide derivatives under acidic or reflux conditions . Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature control (60–100°C), and purification methods (recrystallization or chromatography). Yield optimization often requires iterative adjustments to stoichiometry and reaction time.
Q. Which spectroscopic and analytical techniques are standard for characterizing this compound?
Common methods include:
- IR spectroscopy to confirm functional groups (e.g., thiadiazole ring C=N stretches at 1580–1620 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons (δ 6.8–7.5 ppm) and amine groups (δ 2.5–3.5 ppm) .
- Mass spectrometry for molecular ion verification.
- X-ray crystallography (using SHELX programs) for absolute structural confirmation .
Q. How is the compound’s purity assessed, and what are common impurities?
Purity is evaluated via HPLC (≥95% purity threshold) and melting point analysis. Common impurities include unreacted precursors (e.g., residual aniline derivatives) or byproducts from incomplete cyclization. TLC monitoring during synthesis helps identify these early .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. crystallographic results)?
Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). For example, rotational flexibility in the phenylethyl group might cause NMR signal splitting absent in crystallography. Hybrid approaches, such as DFT-optimized geometry comparisons with experimental data, can reconcile differences .
Q. How are structure-activity relationships (SAR) studied for this compound’s biological activity?
SAR studies involve synthesizing analogs with modified substituents (e.g., halogenated phenyl groups or altered alkyl chains) and testing against targets like enzymes or cancer cell lines. For instance, fluorinated analogs (e.g., 5-(2-fluorophenyl) derivatives) show enhanced bioactivity due to increased electronegativity and binding affinity .
Q. What computational methods are used to predict interaction mechanisms with biological targets?
Q. How do researchers address challenges in crystallizing this compound?
Crystallization difficulties often stem from conformational flexibility. Strategies include:
Q. What protocols validate the compound’s stability under experimental conditions (e.g., in vitro assays)?
Stability is tested via:
- Accelerated degradation studies (exposure to heat, light, or pH extremes).
- LC-MS monitoring of decomposition products over time.
- Circular dichroism (if chiral) to detect conformational changes .
Methodological Considerations
Q. How are QSAR models developed for thiadiazole derivatives?
QSAR requires:
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Strict control of anhydrous conditions for moisture-sensitive steps.
- Automated reactors for reproducible temperature and stirring rates.
- In-line spectroscopy (e.g., FTIR) for real-time reaction monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
